molecular formula C11H11Cl2N3 B2373498 N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride CAS No. 1955554-25-2

N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride

Cat. No.: B2373498
CAS No.: 1955554-25-2
M. Wt: 256.13
InChI Key: IPAVTCMMMZUUAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride typically involves the reaction of 4-chloroaniline with pyridine-2,5-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions employed. For example, oxidation may yield different oxidized forms, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride include:

Uniqueness

This compound is unique due to its specific structural features and the presence of a chlorine atom, which imparts distinct chemical and physical properties. These properties make it suitable for various applications that may not be achievable with similar compounds .

Biological Activity

N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a 4-chlorophenyl group and two amine groups located at the 2 and 5 positions. Its molecular formula is C11H12ClN3·HCl, with a molecular weight of approximately 256.13 g/mol. The compound is known for its ability to participate in various chemical reactions, particularly electrophilic substitution and nucleophilic substitution, which are crucial for its biological activity.

Research indicates that this compound acts primarily as an inhibitor in various enzymatic pathways. Its interaction with specific biological targets suggests potential effectiveness against certain cancer cell lines, particularly through modulation of metabolic pathways involved in tumor growth and survival.

Key Biological Targets

  • Enzymatic Inhibition : The compound has shown promise in inhibiting key enzymes associated with cancer metabolism.
  • Binding Affinity : Interaction studies have demonstrated its binding affinity to specific receptors and enzymes, which is essential for understanding its pharmacological properties.

In Vitro Studies

In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Cell Line Testing : Preliminary data indicated significant inhibition of cell proliferation in specific cancer types, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : Kinetic studies are ongoing to elucidate the detailed mechanisms through which this compound exerts its biological effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
N4-(4-chlorophenyl)pyrimidine-2,4-diaminePyrimidine ring with similar substitutionsDifferent heterocyclic structure influences activity
2-Amino-3-(4-chlorophenyl)pyrazinePyrazine ring systemExhibits different biological activities
4-ChloroanilineSimple aniline derivativeLacks the pyridine structure; used for different applications
N-(4-Chlorophenyl)benzene-1,2-diamineBenzene ring with amino substitutionsPrimarily used in dye synthesis rather than medicinal chemistry

The structural characteristics of this compound contribute to its enhanced binding properties and biological activity compared to these similar compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : A study demonstrated the compound's ability to inhibit growth in breast cancer cell lines by targeting metabolic pathways critical for tumor survival.
  • Enzyme Modulation : Research indicated that the compound modulates key enzymes involved in angiogenesis and metastasis, suggesting its role in preventing tumor progression.

Properties

IUPAC Name

5-N-(4-chlorophenyl)pyridine-2,5-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3.ClH/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10;/h1-7,15H,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAVTCMMMZUUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CN=C(C=C2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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